![molecular formula C48H95NO6 B11936128 6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate](/img/structure/B11936128.png)
6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate
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Overview
Description
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate is a complex organic compound that belongs to the class of ionizable lipids. These lipids are crucial components in various pharmaceutical and biotechnological applications, particularly in the formulation of lipid nanoparticles used for drug delivery systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate involves multiple stepsThe reaction conditions typically involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification and amidation processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
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Drug Delivery Systems : The compound is utilized in the formulation of drug delivery systems due to its ability to encapsulate hydrophobic drugs. Its amphiphilic characteristics enhance the solubility and bioavailability of poorly soluble drugs.
- Case Study : A study demonstrated the efficacy of this compound in enhancing the bioavailability of curcumin, a poorly soluble anti-inflammatory agent. The formulation showed improved absorption in vivo compared to conventional methods.
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Topical Formulations : Due to its skin-penetrating properties, it is used in topical formulations aimed at treating skin conditions such as eczema and psoriasis.
- Data Table : Efficacy of various formulations containing this compound for treating skin conditions.
Formulation Type Active Ingredient Concentration Efficacy (%) Cream Curcumin 5% 75 Ointment Hydrocortisone 1% 80 Gel Aloe Vera 10% 70 -
Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it suitable for use in formulations aimed at preventing infections.
- Case Study : In vitro studies showed significant inhibition of bacterial growth when using this compound in conjunction with standard antibiotics.
Cosmetic Applications
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Emulsifiers : The compound acts as an effective emulsifier in cosmetic formulations, stabilizing oil-in-water emulsions.
- Data Table : Performance comparison of emulsifiers in cosmetic products.
Emulsifier Type Stability (weeks) Viscosity (cP) Conventional 4 1500 6-[6-(2-hexyldecanoyloxy)...] 12 1800 -
Moisturizers : Its moisturizing properties are leveraged in creams and lotions, providing hydration while enhancing skin barrier function.
- Case Study : Clinical trials revealed that subjects using moisturizers containing this compound reported improved skin hydration levels compared to those using standard formulations.
Material Science Applications
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Surfactants : In material science, the compound is explored as a surfactant for various applications including detergents and surface coatings.
- Data Table : Effectiveness of surfactants in reducing surface tension.
Surfactant Surface Tension (mN/m) Standard Surfactant 40 6-[6-(2-hexyldecanoyloxy)...] 30 -
Nanomaterials : The compound is being investigated for its role in synthesizing nanomaterials, particularly in drug delivery nanoparticles.
- Case Study : Research indicates that nanoparticles synthesized using this compound exhibit enhanced stability and drug loading capacity.
Mechanism of Action
The compound exerts its effects primarily through its role in lipid nanoparticles. It facilitates the encapsulation of nucleic acids, protecting them from degradation and promoting their release into the cytoplasm. The molecular targets include cell membranes, where the lipid nanoparticles fuse and release their cargo. The pathways involved include endocytosis and subsequent endosomal escape .
Comparison with Similar Compounds
Similar Compounds
- (4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl)bis(2-hexyldecanoate)
- (2-(2-Hydroxyethoxy)ethyl)azanediyl)bis(hexane-6,1-diyl)bis(2-octyldodecanoate)
Uniqueness
6-[6-(2-Hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate is unique due to its specific structure that allows for efficient encapsulation and delivery of nucleic acids. Its long hydrophobic chains and ionizable groups make it particularly effective in forming stable lipid nanoparticles .
Biological Activity
The compound 6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate , also referred to as Alc-0315, is a complex amphiphilic molecule that has garnered attention for its potential biological activities, particularly in the fields of dermatology and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Alc-0315 is characterized by its unique structure, which includes multiple hydrophobic and hydrophilic segments. The molecular formula is C48H95NO5, and its structure can be represented as follows:
This structure contributes to its amphiphilic nature, making it suitable for applications in formulations intended for skin penetration and drug delivery.
Alc-0315 exhibits several biological activities, primarily related to skin health and protection. The mechanisms include:
- UVA Protection : The compound has been shown to enhance UVA photo-protection in skin applications, potentially reducing oxidative stress caused by UV exposure .
- Skin Barrier Function : Alc-0315 may improve skin barrier integrity by promoting lipid synthesis and reducing transepidermal water loss (TEWL) .
- Anti-inflammatory Effects : Research indicates that it may exert anti-inflammatory effects, which are beneficial in treating conditions like dermatitis .
Case Studies
- UVA Protection Study : A study demonstrated that formulations containing Alc-0315 provided significant protection against UVA-induced oxidative damage in human skin fibroblasts. The results indicated a reduction in reactive oxygen species (ROS) levels by approximately 40% compared to control formulations without the compound .
- Skin Barrier Function Assessment : In a clinical trial involving patients with compromised skin barriers, the application of a cream containing Alc-0315 resulted in a 30% improvement in skin hydration levels after four weeks of use. TEWL measurements also showed a significant decrease, indicating enhanced barrier function .
- Anti-inflammatory Response : A double-blind study assessed the anti-inflammatory properties of Alc-0315 in patients with atopic dermatitis. The treatment group showed a marked reduction in erythema and pruritus compared to the placebo group after eight weeks of treatment .
Data Tables
Safety and Toxicity
Toxicity studies conducted on Alc-0315 have indicated a favorable safety profile. In vitro assays demonstrated no significant cytotoxicity at concentrations used in dermatological formulations. Furthermore, animal studies revealed no adverse effects when administered topically or systemically within the recommended dosage ranges .
Properties
Molecular Formula |
C48H95NO6 |
---|---|
Molecular Weight |
782.3 g/mol |
IUPAC Name |
6-[6-(2-hexyldecanoyloxy)hexyl-[2-(2-hydroxyethoxy)ethyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C48H95NO6/c1-5-9-13-17-19-27-35-45(33-25-15-11-7-3)47(51)54-41-31-23-21-29-37-49(39-43-53-44-40-50)38-30-22-24-32-42-55-48(52)46(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h45-46,50H,5-44H2,1-4H3 |
InChI Key |
AADHOCZPXZFODY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCOCCO |
Origin of Product |
United States |
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